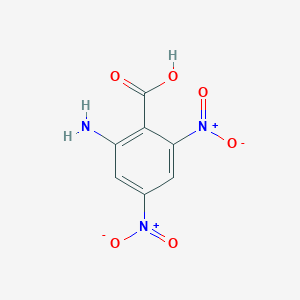

2-Amino-4,6-Dinitrobenzoesäure

Übersicht

Beschreibung

2-Amino-4,6-dinitrobenzoic acid, also known as ADNB, is a dinitrobenzoic acid derivative with a wide range of applications in both organic and inorganic chemistry. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. ADNB is also an important building block in the synthesis of a variety of organic and inorganic materials, including polymers, nanomaterials, and catalysts.

Wissenschaftliche Forschungsanwendungen

Decarboxylierende C-N-Kreuzkupplungsreaktionen

Diese Verbindung kann in decarboxylierenden Kohlenstoff-Stickstoff-Kreuzkupplungsreaktionen verwendet werden, die wertvoll für die Konstruktion komplexer stickstoffhaltiger Moleküle sind, die häufig in Pharmazeutika und Agrochemikalien vorkommen .

Synthese von zwitterionischen Azaspirocyclischen Hydantoinen

Es dient als Vorläufer für die Synthese von zwitterionischen Azaspirocyclischen Hydantoinen durch Reaktionen mit verschiedenen Carbodiimiden. Dieser Prozess beinhaltet eine in situ intramolekulare Dearomatisierungsreaktion .

Herstellung von 1-(2,4-Dinitrophenyl)ethanon

2-Amino-4,6-Dinitrobenzoesäure kann zur Herstellung von 1-(2,4-Dinitrophenyl)ethanon durch Kondensation mit Dimethylmalonat verwendet werden, gefolgt von einer anschließenden Decarboxylierungsreaktion .

Spektrophotometrische Bestimmung von Pharmazeutika

Die Verbindung wurde bei der spektrophotometrischen Bestimmung von Diazepam in reinen Proben und pharmazeutischen Zubereitungen verwendet, was ihre Rolle in der analytischen Chemie zeigt .

Chromophor-Sonde für die Kapillarelektrophorese

Es fungiert als Chromophor-Sonde für die Analyse von perfluorierten Carbonsäuren in Wasser mittels Kapillarelektrophorese, einer Technik, die zur Trennung ionischer Spezies nach ihrer Ladung und ihren Reibungskräften verwendet wird .

Herstellung von Dinitro-Benzoylchlorid

Diese Säure kann zur Herstellung von 2,4-Dinitro-Benzoylchlorid verwendet werden, das ein Zwischenprodukt in der organischen Synthese ist und verschiedene Anwendungen in der chemischen Forschung hat .

Safety and Hazards

Wirkmechanismus

Target of Action

It is commonly used for industrial and scientific research purposes .

Mode of Action

Similar compounds like 2,4-dinitrobenzoic acid have been used in decarboxylative c-n cross-coupling reactions and to synthesize zwitterionic azaspirocyclic hydantoins by reacting with various carbodiimides via in situ intramolecular dearomatization reaction .

Biochemical Pathways

It’s worth noting that amino acids, which this compound is a derivative of, are formed via biosynthetic pathways that are ubiquitous across most forms of life .

Result of Action

It’s known that nitroaromatic compounds can have significant effects when present in contaminated environments .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4,6-dinitrobenzoic acid. For instance, in the area of former ammunition plants, contaminations caused by explosives and their degradation products, including nitroaromatic compounds like 2-Amino-4,6-dinitrobenzoic acid, are of great environmental relevance .

Biochemische Analyse

Biochemical Properties

2-Amino-4,6-dinitrobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms supramolecular chains extending in the ab plane through N–H···O (nitro) hydrogen bonds

Cellular Effects

The effects of 2-Amino-4,6-dinitrobenzoic acid on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-Amino-4,6-dinitrobenzoic acid involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4,6-dinitrobenzoic acid change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Amino-4,6-dinitrobenzoic acid vary with different dosages in animal models. Studies have shown that there are threshold effects observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

2-Amino-4,6-dinitrobenzoic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.

Transport and Distribution

2-Amino-4,6-dinitrobenzoic acid is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation.

Subcellular Localization

The subcellular localization of 2-Amino-4,6-dinitrobenzoic acid and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2-amino-4,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c8-4-1-3(9(13)14)2-5(10(15)16)6(4)7(11)12/h1-2H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJZCQXAXGNLGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930776 | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140380-55-8 | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140380558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4,6-DINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82I9VTX41R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2-amino-4,6-dinitrobenzoic acid and why is it relevant?

A1: 2-Amino-4,6-dinitrobenzoic acid is an aromatic compound characterized by a benzene ring with a carboxylic acid group (-COOH), an amine group (-NH2), and two nitro groups (-NO2) attached. It is a significant environmental contaminant often found in groundwater and soil near former ammunition production and disposal sites. [, , ] This compound is a breakdown product of 2,4,6-trinitrotoluene (TNT), a widely used explosive. [, ]

Q2: How is 2-amino-4,6-dinitrobenzoic acid formed in the environment?

A2: 2-Amino-4,6-dinitrobenzoic acid arises from the transformation of TNT in the environment. This transformation can occur through both abiotic and biotic pathways. Abiotic pathways include photodegradation, while biotic pathways involve the metabolic activity of plants and microorganisms. For example, studies have identified 2-amino-4,6-dinitrobenzoic acid as a product of TNT metabolism in aquatic systems containing the plant Myriophyllum aquaticum. []

Q3: How is 2-amino-4,6-dinitrobenzoic acid detected and quantified in environmental samples?

A3: Several analytical techniques are employed to detect and quantify 2-amino-4,6-dinitrobenzoic acid in environmental matrices. Common methods include:

- High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC/PDA): This technique separates and quantifies different compounds in a sample based on their interactions with a stationary phase and a mobile phase. []

- Proton Nuclear Magnetic Resonance Spectroscopy (1H-NMR): This technique exploits the magnetic properties of atomic nuclei to determine the structure and concentration of compounds in a sample. []

- High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS): This highly sensitive and selective technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. []

Q4: What are the potential toxicological implications of 2-amino-4,6-dinitrobenzoic acid?

A4: Research suggests that 2-amino-4,6-dinitrobenzoic acid might pose genotoxic risks. [] Studies have demonstrated its mutagenicity in bacterial assays using Salmonella typhimurium strains, indicating its potential to cause DNA mutations. [] Moreover, it has been shown to induce chromosomal aberrations in Chinese hamster fibroblasts and micronuclei formation in human hepatoma cells, further supporting its genotoxic potential. []

Q5: How does the structure of 2-amino-4,6-dinitrobenzoic acid relate to its potential toxicity?

A5: The presence of nitro groups (-NO2) and the amine group (-NH2) in the structure of 2-amino-4,6-dinitrobenzoic acid likely contributes to its potential toxicity. These functional groups can undergo metabolic transformations within biological systems, potentially leading to the formation of reactive species that can damage DNA and other cellular components. []

Q6: What are the ongoing research directions regarding 2-amino-4,6-dinitrobenzoic acid?

A6: Current research focuses on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)

![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)